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Compound of Interest

Compound Name: 4,6-Dimethoxyindolin-2-one

CAS No.: 23659-88-3

Cat. No.: B1589799 Get Quote

Scaffold Architecture, Synthesis, and Medicinal
Utility[1][2]
Executive Summary
4,6-Dimethoxyindolin-2-one (CAS: 23659-88-3), also known as 4,6-dimethoxy-2-oxindole,

represents a "privileged scaffold" in medicinal chemistry. Distinguished by its electron-rich

indole core, this moiety serves as a critical pharmacophore in the development of receptor

tyrosine kinase (RTK) inhibitors, neuroprotective agents, and GnRH antagonists.

This guide synthesizes the chemical logic governing its regioselective synthesis, details self-

validating experimental protocols, and maps its structural activity relationships (SAR) within

modern drug discovery.

Chemical Identity & Electronic Significance
The 4,6-dimethoxy substitution pattern confers unique electronic properties to the oxindole

core. Unlike the unsubstituted parent, the methoxy groups at positions 4 and 6 act as strong

electron-donating groups (EDGs) via resonance.

Nucleophilicity: The C5 and C7 positions are significantly activated, making the core highly

susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation) at C5, and

facilitating oxidative coupling at C3.
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H-Bonding Profile: The C2-carbonyl serves as a hydrogen bond acceptor, while the N1-H

serves as a donor. This "donor-acceptor" motif is essential for binding to the hinge region of

kinase ATP-binding pockets.

Property Data

IUPAC Name 4,6-dimethoxy-1,3-dihydroindol-2-one

CAS Number 23659-88-3

Molecular Formula C₁₀H₁₁NO₃

Molecular Weight 193.20 g/mol

Key Precursor 3,5-Dimethoxyaniline

Solubility DMSO, DMF, MeOH; sparingly soluble in water

Synthesis Protocols: Causality & Methodology
The synthesis of 4,6-dimethoxyindolin-2-one requires navigating regioselectivity issues. The

most robust route utilizes the Stollé Synthesis logic, leveraging the symmetry of the starting

material, 3,5-dimethoxyaniline.

Method A: The Modified Stollé Cyclization (Recommended)
This method is preferred for its scalability and cost-effectiveness. It proceeds via an

-chloroacetanilide intermediate which undergoes Friedel-Crafts cyclization.

Mechanistic Logic:

Acylation: 3,5-dimethoxyaniline is acylated with chloroacetyl chloride.

Cyclization: A Lewis acid (AlCl₃) drives the intramolecular alkylation. Because the starting

aniline is symmetric (methoxy groups at 3 and 5), cyclization at either ortho position (2 or 6)

yields the same 4,6-dimethoxy product.

Protocol:
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Acylation Step:

Dissolve 3,5-dimethoxyaniline (10.0 g, 65 mmol) in dry dichloromethane (DCM) or toluene.

Add triethylamine (1.1 eq) as a proton scavenger.

Cool to 0°C. Dropwise add chloroacetyl chloride (1.1 eq).

Self-Validation: Monitor by TLC. Disappearance of the aniline spot and formation of a less

polar amide spot confirms conversion.

Isolate the intermediate: N-(3,5-dimethoxyphenyl)-2-chloroacetamide.

Cyclization Step:

Mix the chloroacetamide intermediate with anhydrous AlCl₃ (2.5 eq) in a high-boiling inert

solvent (e.g., chlorobenzene or neat melt if applicable, though solvent is safer).

Heat to 140–160°C.

Causality: High temperature is required to overcome the activation energy of the

intramolecular alkylation on the deactivated (by the amide) ring, although the methoxy

groups help counter this deactivation.

Quench: Pour onto ice/HCl mixture to break the Aluminum complex.

Purification: Recrystallize from Ethanol/Water.

Method B: Reduction of 4,6-Dimethoxyisatin
If 4,6-dimethoxyisatin (CAS: 21544-81-0) is available, it can be reduced to the oxindole. This is

often cleaner but the starting material is more expensive.

Protocol:

Dissolve 4,6-dimethoxyisatin in hydrazine hydrate (Wolff-Kishner conditions) or use NaBH₄ in

refluxing ethanol (partial reduction).
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Note: Complete reduction to the indole must be avoided by controlling equivalents and

temperature.

Visualization of Synthetic Pathways
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Caption: Figure 1. Convergent synthetic routes to 4,6-dimethoxyindolin-2-one via Stollé

cyclization (top) and Isatin reduction (bottom).

Medicinal Chemistry Applications
The 4,6-dimethoxyindolin-2-one scaffold is rarely used as a standalone drug but serves as a

potent intermediate for generating bioactive libraries.

A. Kinase Inhibition (Sunitinib Analogs)
Indolin-2-ones are the core of Sunitinib (Sutent), a VEGFR/PDGFR inhibitor. The 4,6-dimethoxy

variation alters the shape and electrostatics of the binding pocket interaction.

Mechanism: Condensation of the C3-methylene of the oxindole with an aldehyde

(Knoevenagel condensation) yields 3-arylideneindolin-2-ones.

Effect: The 4-methoxy group can induce steric clash or specific hydrophobic interactions in

the "gatekeeper" region of certain kinases, while the 6-methoxy group often points towards

the solvent front, allowing for solubilizing modifications.

B. Neuroprotection (Thiosemicarbazones)
Recent literature highlights thiosemicarbazone derivatives of 4,6-dimethoxyindolin-2-one as

dual-action agents:
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Antioxidant: Scavenging DPPH/ABTS radicals.[1]

Anticholinesterase: Inhibiting AChE, relevant for Alzheimer's disease therapy.[1]

Key Experiment (Knoevenagel Condensation): To functionalize the C3 position:

Mix 4,6-dimethoxyindolin-2-one (1 eq) with an aromatic aldehyde (1 eq).

Add catalytic piperidine in Ethanol.

Reflux for 2-4 hours.

Result: Precipitate of 3-substituted-4,6-dimethoxyindolin-2-one (usually yellow/orange

solid).

Visualization of SAR Logic
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Caption: Figure 2. Pharmacophore mapping of the 4,6-dimethoxyindolin-2-one scaffold

highlighting reactive and binding sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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